Superior Oral Bioavailability Enables Once-Daily Dosing vs. Deferoxamine Infusion
Deferasirox exhibits approximately 70% absolute oral bioavailability, enabling a once-daily oral dosing regimen. In stark contrast, Deferoxamine has negligible oral bioavailability (<2%), necessitating prolonged subcutaneous or intravenous infusion for 8-24 hours daily, 5-7 days per week, which is a significant barrier to adherence [1][2].
| Evidence Dimension | Oral Bioavailability and Dosing Convenience |
|---|---|
| Target Compound Data | Approximately 70% absolute oral bioavailability; once-daily oral administration |
| Comparator Or Baseline | Deferoxamine: <2% oral bioavailability; requires 8-24 hour/day subcutaneous/intravenous infusion, 5-7 days/week |
| Quantified Difference | >68 percentage points higher absolute oral bioavailability for Deferasirox; dosing frequency reduced from up to 168 hours/week (infusion) to a single daily oral dose |
| Conditions | Absolute bioavailability assessed via intravenous versus oral administration; dosing regimen from clinical practice and prescribing information |
Why This Matters
The superior oral bioavailability of Deferasirox translates to a dramatically simplified once-daily oral regimen, improving patient adherence and quality of life compared to the burdensome infusion therapy required for Deferoxamine.
- [1] FDA Label. EXJADE (deferasirox) tablets for oral suspension. Novartis Pharmaceuticals Corporation. View Source
- [2] Porter JB. Deferoxamine: a review of its clinical use in iron overload. Am J Hematol. 2001;66(2):127-136. View Source
